Phosphatidylinositol, plant, wheat germ (Na+ salt)

説明

Synthesis Analysis

Phosphatidylinositol is synthesized in cells by the transfer of an inositol molecule from inositol-1-phosphate to CDP-diacylglycerol. This process is crucial for the formation of phosphatidylinositol, which is a key component of cell membranes and plays a significant role in various cellular functions.Molecular Structure Analysis

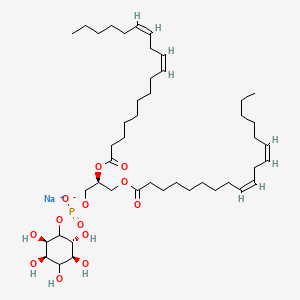

The molecular formula of Phosphatidylinositol, plant, wheat germ (Na+ salt) is C43H78NaO13P. It incorporates both hydrophobic and hydrophilic regions, making it an amphipathic molecule. The structure includes a glycerol backbone, two fatty acid tails, a phosphate group, and an inositol ring at the head.Chemical Reactions Analysis

Phosphatidylinositol plays a key role in the production of second messengers and regulates membrane-protein interactions . It also impacts membrane dynamics by directing the inward and outward flow of membrane as vesicular traffic is coupled to the conversion of phosphoinositides .科学的研究の応用

Quality Tests and Assays

Phosphatidylinositol (Soy) Sodium is used as a USP reference standard for specified quality tests and assays . It serves as a benchmark to ensure the quality and integrity of other substances in various scientific and industrial applications .

2. Preparation of Phospholipids Standard Stock Solution This compound is also used to prepare Phospholipids standard stock solution during the assay of Lecithin . This involves using a liquid chromatography method coupled with an evaporative light-scattering detector .

3. Involvement in Cellular Signal Transduction Pathways There is an upsurge of interest in the chemistry and biochemistry of phosphoinositides, their analogues, and the related enzymes due to their involvement in the inositol phosphates mediated cellular signal transduction pathways .

4. Synthesis and Applications of Phosphatidylinositol and its Derivatives The synthesis and applications of phosphatidylinositol and its derivatives have seen recent developments . This includes the creation of new compounds and the exploration of their potential uses in various fields of research .

Research in Lipid Biochemistry

Phosphatidylinositol (Soy) Sodium plays a crucial role in lipid biochemistry . It is often used in research to understand the structure and function of lipids in biological systems .

Use in Biological Source

This compound is derived from soybean and is used in various biological research due to its high quality level and its solubility in chloroform/methanol .

作用機序

Target of Action

Phosphatidylinositol (Soy) Sodium, also known as Phosphatidylinositol, plant, wheat germ (Na+ salt), primarily targets cell membranes in eukaryotic cells . It is a major inositol-containing phospholipid found in mammalian cells and subcellular membranes .

Mode of Action

Phosphatidylinositol interacts with its targets by integrating into the cell membrane and participating in the formation of phosphoinositides , which are crucial for intracellular signal transduction . It is phosphorylated at the inositol ring’s 3, 4, and/or 5 hydroxyl positions by various lipid kinases, producing a variety of phosphatidylinositol monophosphates (PI3P, PI4P, and PI5P), diphosphates, and triphosphates .

Biochemical Pathways

The primary biochemical pathway involving Phosphatidylinositol (Soy) Sodium is the Phosphatidylinositol Cycle (PI-cycle) . This cycle is the major pathway for the synthesis of phosphatidylinositol and its phosphorylated forms . Some lipid intermediates of the PI-cycle, including diacylglycerol and phosphatidic acid, are also important lipid signaling agents .

Pharmacokinetics

Phosphatidylinositol (Soy) Sodium is a lipid molecule, and its pharmacokinetics are largely determined by its lipid nature. It is soluble in chloroform/methanol (9:1) at 20 mg/mL . The compound’s ADME properties are not well-studied, but as a lipid, it is expected to be absorbed and distributed within the body’s lipid compartments. Its metabolism likely involves enzymatic processes within the cell, particularly those associated with lipid metabolism.

Result of Action

The action of Phosphatidylinositol (Soy) Sodium at the molecular and cellular levels results in the production of various phosphoinositides, which play crucial roles in cell signaling . These phosphoinositides can act as molecular switches controlling cell signaling cascades, membrane dynamics, and remodeling .

Action Environment

The action of Phosphatidylinositol (Soy) Sodium can be influenced by various environmental factors. For instance, the PI-cycle requires a large amount of metabolic energy . Different steps of the cycle occur in two different membranes, the plasma membrane and the endoplasmic reticulum . Therefore, the cellular environment and energy status can significantly impact the compound’s action, efficacy, and stability.

特性

IUPAC Name |

sodium;[(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H79O13P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h11-14,17-20,37,40-45,48-52H,3-10,15-16,21-36H2,1-2H3,(H,53,54);/q;+1/p-1/b13-11-,14-12-,19-17-,20-18-;/t37-,40?,41-,42+,43+,44+,45?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGSBERWOLXQBK-OXCFANCGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H78NaO13P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphatidylinositol, plant, wheat germ (Na+ salt) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate](/img/structure/B594229.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate](/img/structure/B594242.png)

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B594246.png)